Precision PEG7 Spacer Enables Tunable Ternary Complex Formation Compared to PEG4 and PEG8
The seven-unit PEG chain in Bromo-PEG7-CH2COOtBu occupies a critical middle ground in the conformational space explored for PROTAC linkers. This is a distinct advantage over shorter PEG4 and longer PEG8 alternatives, as linker length is a primary determinant of degradation efficiency. A recent study on GSPT1-degrading PROTACs demonstrated that degradation activity was entirely dependent on the length of the flexible PEG chain linker, with some lengths showing no degradation at all [1]. Furthermore, structure-activity relationships across multiple PROTAC programs suggest that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, a kinetic advantage that translates to lower cellular EC50 values [2]. This positions PEG7 as a key tool for researchers needing a specific, defined reach beyond the 'near-rigid' PEG4, but without the additional conformational entropy and potential for intramolecular collapse associated with longer PEG8 chains [2].
| Evidence Dimension | Impact of PEG Linker Length on Biological Activity |
|---|---|
| Target Compound Data | PEG7 spacer (approx. 29 atoms end-to-end) |
| Comparator Or Baseline | PEG4 (approx. 17 atoms) and PEG8 (approx. 33 atoms) linkers |
| Quantified Difference | PEG7 provides an intermediate reach that can be critical for optimal ternary complex geometry; degradation activity for specific targets is non-linear and highly dependent on PEG length [1]. The progression from PEG4 to PEG8 can increase ternary complex residence time by ~10-fold [2]. |
| Conditions | Inferred from class-level PROTAC SAR studies and reviews on linker optimization [REFS-1, REFS-2]. |
Why This Matters
For procurement, selecting the correct PEG length is not a trivial decision; the PEG7 spacer in this compound provides a defined, intermediate reach that is empirically distinct from its PEG4 and PEG8 counterparts, offering a unique tool for SAR studies.
- [1] Aboudiab M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026; 273: 116425. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
